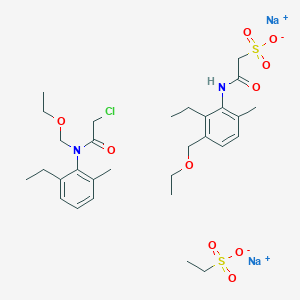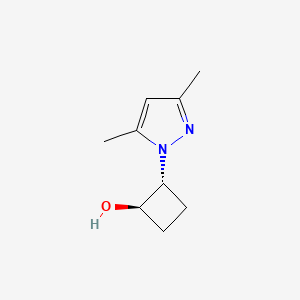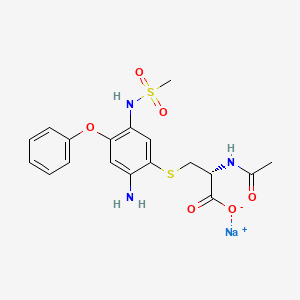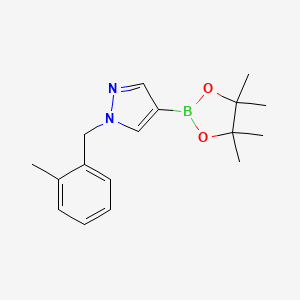![molecular formula C15H20ClNO3S B1485463 tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate CAS No. 2290837-11-3](/img/structure/B1485463.png)
tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
This compound is a pyrrolidine derivative, which is a class of organic compounds containing a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a tert-butyl group, a sulfanyl group, and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, which would provide a certain degree of rigidity to the molecule. The tert-butyl group is a bulky group that could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The sulfanyl group could participate in oxidation and reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester group could make it more polar and potentially increase its solubility in polar solvents .Scientific Research Applications
Mechanism and Application in Organic Synthesis
Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration : This research demonstrates a base-generated alkoxide anion triggered N→O tert-butyloxycarbonyl (Boc) migration involving an unusual nine-membered cyclic transition state, which is critical for understanding reaction mechanisms and designing synthetic pathways in organic chemistry (Xue & Silverman, 2010).
Chemiluminescence and Singlet Oxygenation
Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Bicyclic Dioxetanes : This study explores the singlet oxygenation and subsequent base-induced chemiluminescence of sulfanyl-substituted bicyclic dioxetanes, showcasing their stability and potential applications in developing chemiluminescent probes and materials (Watanabe et al., 2010).
Enzyme-catalyzed Kinetic Resolution
Enzyme-catalyzed Kinetic Resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine : Demonstrates the first enzyme-catalyzed kinetic resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, leading to a new method with significant enantioselectivity, which has implications for asymmetric synthesis and the preparation of chiral building blocks (Faigl et al., 2013).
Stereoselective Syntheses
Stereoselective Syntheses of Substituted tert-Butyl 3-Allyl-4-hydroxypiperidine-1-carboxylate : This research focuses on the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, important for the development of stereoselective synthetic methodologies and the production of chiral compounds (Boev et al., 2015).
Synthesis and Application in Medicinal Chemistry
Synthesis and Ru(II)‐BINAP Reduction of a Ketoester Derived from Hydroxyproline : This study outlines the synthesis of a ketoester derivative from hydroxyproline and its reduction, showcasing its relevance in the synthesis of bioactive molecules and the exploration of novel reaction methodologies (King et al., 2005).
Key Intermediate Synthesis for Biotin
Study on Synthesis of Tert-Butyl(4R)-4-(Methoxymethylcarbamoyl)-2,2-Dimethylthiazolidine-3- Carboxylate : This research demonstrates the synthesis of a key intermediate for the natural product Biotin, highlighting the importance of this compound in understanding and enhancing the biosynthesis of essential biomolecules (Qin et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R,4R)-3-(4-chlorophenyl)sulfanyl-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-15(2,3)20-14(19)17-8-12(18)13(9-17)21-11-6-4-10(16)5-7-11/h4-7,12-13,18H,8-9H2,1-3H3/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMLXOHTALVRSX-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)SC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4R)-3-[(4-chlorophenyl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(3-methylbutyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485381.png)
![4-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}piperidine](/img/structure/B1485382.png)
![(2E)-3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485383.png)




![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)
![trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485396.png)
![1-[(2-phenyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485397.png)
![1-({[(4-Aminophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485398.png)

![trans-2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclobutan-1-ol](/img/structure/B1485401.png)
